molecular formula C5H9N3O2S B195860 N,N-Dimethyl-1H-imidazole-1-sulfonamide CAS No. 78162-58-0

N,N-Dimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B195860
CAS No.: 78162-58-0
M. Wt: 175.21 g/mol
InChI Key: YRRWNBMOJMMXQY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-imidazole-1-sulfonamide (CAS 78162-58-0) is a sulfonamide derivative of imidazole with the molecular formula C₅H₉N₃O₂S and a molecular weight of 175.21 g/mol . It is a white-to-yellow crystalline powder with a melting point of 49°C and is typically stored under refrigeration to maintain stability. The compound features a sulfonamide group (-SO₂NMe₂) attached to the nitrogen of the imidazole ring, conferring unique electronic and steric properties that make it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

N,N-dimethylimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRWNBMOJMMXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327908
Record name N,N-Dimethyl-1H-imidazole-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78162-58-0
Record name N,N-Dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Dimethylsulfamoyl)imidazole
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Preparation Methods

Reaction Mechanism and Reagents

The most straightforward method involves reacting imidazole with dimethylsulfamoyl chloride in the presence of a base. The base deprotonates the imidazole’s 1-position nitrogen, enhancing its nucleophilicity for sulfonylation. Anhydrous potassium carbonate (K₂CO₃) is preferred due to its mild basicity and compatibility with polar aprotic solvents like ethyl acetate or acetonitrile. The reaction follows an Sₙ2 mechanism, where the sulfonyl chloride attacks the deprotonated nitrogen:

Imidazole+ClSO2N(CH3)2BaseThis compound+HCl\text{Imidazole} + \text{ClSO}2\text{N(CH}3\text{)}_2 \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimization of Conditions

  • Solvent Selection : Ethyl acetate yields higher purity (98%) compared to dichloromethane, which often requires longer reaction times.

  • Temperature : Reflux conditions (70–80°C) improve reaction kinetics but risk decomposition; room-temperature reactions (25°C) achieve 85% conversion in 6 hours.

  • Stoichiometry : A 1:1.2 molar ratio of imidazole to dimethylsulfamoyl chloride minimizes unreacted starting material.

Table 1: Direct Sulfonylation Parameters and Outcomes

ParameterConditionYield (%)Purity (%)Source
SolventEthyl acetate89.298
BaseK₂CO₃85.095
Temperature (°C)2578.593
Reaction Time (h)689.298

Multi-Step Synthesis from Imidazole Precursors

Cyclization of Oxammonium Sulfate and Glyoxal

In a patented method, imidazole derivatives are synthesized via cyclization of oxammonium sulfate and glyoxal in methanol/water (3:1 v/v). While originally developed for cyazofamid, this approach adapts to this compound by substituting p-methyl acetophenone with simpler ketones. Key steps include:

  • Condensation : Oxammonium sulfate (1.5 mol) reacts with glyoxal (40% aqueous, 1.1 mol) at reflux for 2 hours, forming a hydroxyl-imidazole intermediate (93% yield).

  • Chlorination : Treatment with sulfur oxychloride (SOCl₂) in ethyl acetate/DMF replaces hydroxyl groups with chlorine (76.3% yield).

  • Sulfonylation : The chlorinated intermediate reacts with dimethylsulfamoyl chloride under reflux with K₂CO₃, achieving 89.2% yield.

Challenges and Solutions

  • Regioselectivity : The 1-position sulfonylation dominates due to steric and electronic factors, but trace 3-substituted byproducts (<2%) may form.

  • Purification : Recrystallization from methanol or ethyl acetate removes unreacted sulfonyl chloride and inorganic salts.

Industrial-Scale Production Techniques

Continuous Flow Reactors

To enhance throughput, manufacturers employ continuous flow systems with the following advantages:

  • Reduced Reaction Time : 3-hour residence time vs. 6 hours in batch reactors.

  • Improved Heat Management : Exothermic sulfonylation is controlled via jacketed reactors, minimizing thermal degradation.

Solvent Recycling

Ethyl acetate is recovered via distillation (90% efficiency), reducing waste and costs.

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Sulfonylation89.298HighModerate
Multi-Step Synthesis76.395.7ModerateLow
Industrial Flow90.597Very HighHigh
  • Direct sulfonylation is optimal for lab-scale synthesis due to simplicity.

  • Industrial flow systems excel in large-scale production but require significant capital investment .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted imidazole derivatives .

Scientific Research Applications

N,N-Dimethyl-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst and ligand in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Halogenated Derivatives

Halogenation at the 4-position of the imidazole ring introduces significant changes in reactivity and applications:

Compound Name Substituent (Position) CAS Number Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications
(Z)-4-(1-Bromo-3-hydroxyprop-1-enyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (26) Br (C4), -CH₂CH(OH)CH₂Br - - 78% Brominated analog; potential intermediate in cross-coupling reactions
(Z)-4-(1-Iodo-3-hydroxyprop-1-enyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (27) I (C4), -CH₂CH(OH)CH₂I - - 82% Iodinated derivative; higher steric bulk and potential radiopharmaceutical applications
N,N-Dimethyl 4,5-Diiodo-1H-imidazole-1-sulfonamide I (C4, C5) 198127-92-3 469.06 - High molecular weight; requires careful handling (GHS hazard warnings)

Key Observations :

  • Bromo and iodo derivatives are synthesized via N-halosuccinimide (NBS/NIS) reactions in THF under inert atmospheres, achieving high yields .

Silyl-Protected Derivatives

Silyl ether groups enhance stability and modulate solubility:

Compound Name Substituent (Position) CAS Number Molecular Weight (g/mol) Synthesis Yield Key Properties
(Z)-4-(3-(tert-Butyldimethylsilyloxy)-1-chloroprop-1-enyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (31) -O-TBS (C3), Cl (C4) - 380.12 (calc.) 87% Enhanced hydrolytic stability; used in multistep syntheses
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide -SiMe₂(t-Bu) (C2) 293785-25-4 318.54 - Improved lipophilicity for drug delivery systems

Key Observations :

  • TBSCl (tert-butyldimethylsilyl chloride) is commonly used for silylation under anhydrous conditions .
  • Silyl groups increase steric hindrance, slowing degradation in biological systems .

Formylated Derivatives

Formyl groups introduce electrophilic reactivity:

Compound Name Substituent (Position) CAS Number Molecular Weight (g/mol) Key Applications
4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide -CHO (C4) 140174-48-7 203.22 Intermediate for Schiff base formation
2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide -CHO (C2) 167704-98-5 203.22 Potential ligand in coordination chemistry

Key Observations :

  • Formylation at C2 vs. C4 alters electronic distribution, impacting nucleophilic attack sites .
  • Both isomers are used in condensation reactions to generate imines or hydrazones .

Aryl-Substituted Derivatives

Aryl groups enhance π-π interactions and biological activity:

Compound Name Substituent (Position) CAS Number Molecular Weight (g/mol) Key Properties
4,5-Bis(3,5-dimethylphenyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide 3,5-Me₂C₆H₃ (C4, C5) - 432.56 Enhanced hydrophobicity; potential anticancer agent
Cyazofamid (4-Chloro-2-cyano-N,N-dimethyl-5-(4'-methylphenyl)-1H-imidazole-1-sulfonamide) Cl (C4), CN (C2), 4-MeC₆H₄ (C5) 120116-15-4 324.78 Commercial fungicide; inhibits mitochondrial respiration

Key Observations :

  • Aryl substituents increase molecular weight and modulate binding to biological targets (e.g., cytochrome bc₁ in fungi for cyazofamid) .
  • Cyazofamid’s synthesis employs selenium dioxide oxidation and thionyl chloride , optimized for industrial scale .

Characterization Data

  • NMR : Distinct shifts for sulfonamide protons (~δ 3.0 ppm for NMe₂) and substituents (e.g., δ 9.8 ppm for -CHO) .
  • HRMS : Used to confirm molecular ions (e.g., [M+H]⁺ = 380.1231 for compound 31) .

Biological Activity

N,N-Dimethyl-1H-imidazole-1-sulfonamide (CAS: 78162-58-0) is a sulfonamide derivative with significant potential in various biological applications. The compound features a five-membered imidazole ring and a sulfonamide functional group, which are known to contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC5_5H9_9N3_3O2_2S
Molecular Weight175.21 g/mol
Melting Point49 °C
Boiling Point100 °C
Purity≥98.0% (GC)

This compound exhibits its biological effects primarily through the following mechanisms:

  • Antimicrobial Activity : Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, crucial for nucleic acid production in bacteria.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator of specific biological pathways. Studies suggest that imidazole derivatives can bind to active sites of enzymes, altering their activity.
  • Metabolic Pathways : Research involving the fungus Cunninghamella elegans indicates that this compound can be metabolized into biologically relevant compounds, suggesting its role in metabolic processes and potential implications in pharmacokinetics .

Antibacterial Evaluation

A study published in MDPI explored the synthesis and antibacterial evaluation of various imidazole derivatives, including sulfonamides. Results indicated that compounds with sulfonamide groups demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundImidazole ring with dimethyl and sulfonamide groupsPotential for antimicrobial and enzyme inhibition
4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamideIodine substitution at the fourth positionEnhanced reactivity; potential imaging applications
2-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamideIodine at the second positionDifferent regioselectivity affecting reactivity

Q & A

Q. What are the key synthetic routes for N,N-Dimethyl-1H-imidazole-1-sulfonamide?

The synthesis typically involves two steps: (1) sulfonation of 1H-imidazole using chlorosulfonic acid to form the sulfonyl chloride intermediate, and (2) nucleophilic substitution with dimethylamine in the presence of a base (e.g., triethylamine) in aprotic solvents like dichloromethane (DCM). Temperature control (0–5°C) during sulfonation minimizes side reactions .

Q. Which spectroscopic methods are recommended for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR to confirm substitution patterns and dimethyl groups.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight.
  • X-ray crystallography : For definitive structural validation, refine using SHELXL and visualize with ORTEP-III .

Q. What purification strategies are effective for this compound?

Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via TLC and confirm with HPLC (>95% purity) .

Q. How is the compound typically stored to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Conduct periodic NMR checks for degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields?

Variations often arise from solvent choice (e.g., DMF vs. DCM), reaction temperature, or amine stoichiometry. Systematic optimization using design-of-experiment (DoE) approaches is recommended. For example, excess dimethylamine (1.5 eq.) in DCM at 0°C improves yield compared to equimolar ratios .

Q. What analytical techniques identify and quantify reaction byproducts?

  • LC-MS : Detect sulfonic acid derivatives (e.g., hydrolysis byproducts).
  • 1H NMR with suppression techniques : Identify trace impurities like unreacted sulfonyl chloride. Cross-reference with synthetic intermediates’ spectra for conclusive identification .

Q. How can crystallographic data validate structural anomalies?

Use SHELXL for refinement and check for twinning or disorder. Validate hydrogen-bonding networks with PLATON. If data conflicts with NMR, consider dynamic effects (e.g., tautomerism) or solvent inclusion in the crystal lattice .

Q. What strategies address contradictory biological activity data in antimicrobial assays?

  • Purity verification : Ensure >95% purity via HPLC to exclude confounding impurities.
  • Structural analogs : Test derivatives (e.g., 4-formyl or 3-chloro substitutions) to isolate pharmacophores.
  • Assay standardization : Use multiple microbial strains (e.g., Gram-positive vs. Gram-negative) and controls (e.g., ciprofloxacin) .

Q. How to troubleshoot low reactivity in sulfonamide functionalization?

Activate the sulfonamide group using coupling agents (e.g., EDC/HOBt) or switch to polar aprotic solvents (DMF/DMSO). Monitor reactivity via in situ IR for sulfonyl chloride intermediate formation .

Methodological Resources

  • Crystallography : SHELX suite for structure solution and refinement .
  • Spectroscopy : Compare experimental NMR shifts with computed data (e.g., ACD/Labs) for validation.
  • Chromatography : Use HILIC or reverse-phase HPLC with UV detection (λ = 254 nm) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-1H-imidazole-1-sulfonamide
Reactant of Route 2
N,N-Dimethyl-1H-imidazole-1-sulfonamide

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